C14H13ClN4O4S

Description

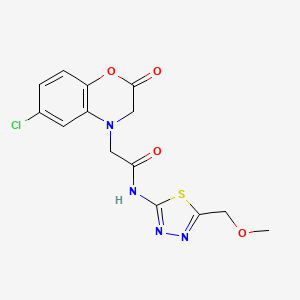

C₁₄H₁₃ClN₄O₄S is a heterocyclic compound with a molecular weight of 368.79 g/mol and a LogP value of 3.12, indicating moderate lipophilicity . The compound exists in distinct structural forms depending on its application:

- Antiviral Context: As Compound III-1 in baloxavir derivative studies, it functions as a cap-dependent endonuclease inhibitor, critical for influenza virus replication .

- Analytical Chemistry Context: As Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- (CAS 67906-54-1), it serves as an azo dye analyzed via reverse-phase HPLC .

This duality underscores the importance of structural isomerism in determining functional properties. Below, we compare III-1 (antiviral derivative) with structurally related baloxavir analogs and briefly address its azo dye counterpart.

Properties

Molecular Formula |

C14H13ClN4O4S |

|---|---|

Molecular Weight |

368.8 g/mol |

IUPAC Name |

2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |

InChI |

InChI=1S/C14H13ClN4O4S/c1-22-7-12-17-18-14(24-12)16-11(20)5-19-6-13(21)23-10-3-2-8(15)4-9(10)19/h2-4H,5-7H2,1H3,(H,16,18,20) |

InChI Key |

FNTRTGWYGSEVPK-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NN=C(S1)NC(=O)CN2CC(=O)OC3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of C14H13ClN4O4S involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

Nucleophilic substitution reactions: These reactions are often used to introduce the chlorine atom into the aromatic ring.

Sulfonation reactions: The sulfonyl group is introduced through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid.

Amidation reactions:

Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

C14H13ClN4O4S: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

C14H13ClN4O4S: has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of C14H13ClN4O4S involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds in Antiviral Research

Table 1: Structural and Physicochemical Comparison of Baloxavir Derivatives

| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| III-1 | C₁₄H₁₃ClN₄O₄S | 368.79 | Chlorine, sulfonic acid group |

| III-2 | C₁₆H₁₅ClN₄O₄ | 362.76 | Chlorine, no sulfur, extended alkyl chain |

| III-5 | C₂₄H₂₀N₄O₄ | 428.44 | No chlorine/sulfur, larger aromatic system |

| III-6 | C₁₅H₁₄ClN₃O₄S | 367.80 | Chlorine, sulfur, reduced nitrogen content |

Key Findings:

Impact of Chlorine and Sulfur :

- III-1 and III-6 retain chlorine and sulfur, which may enhance target binding (e.g., via halogen bonds) and solubility compared to III-2 and III-5 .

- III-2’s lack of sulfur reduces molecular weight but may compromise aqueous solubility.

Structural Flexibility :

Comparison in Analytical Chemistry Context

Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- (LogP 3.12) is separable via Newcrom R1 HPLC columns under reverse-phase conditions . Key comparisons with hypothetical azo analogs:

- Polarity and Retention : Higher LogP vs. simpler azo dyes (e.g., methyl orange, LogP ~1.5) implies longer retention times in HPLC, requiring adjusted mobile phases (e.g., acetonitrile/water gradients).

- Chromophore Stability: The chloroazo group enhances UV absorption, enabling sensitive detection at 254 nm, unlike non-chlorinated analogs .

Biological Activity

C14H13ClN4O4S is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : this compound

- Molecular Weight : 348.79 g/mol

- Functional Groups : This compound contains a sulfonamide group, a chloro substituent, and multiple nitrogen atoms which are critical for its biological activity.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity:

- Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Case Study : A study showed that derivatives of sulfonamides exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Research Findings : In vitro studies have shown that compounds with similar structures can significantly reduce levels of TNF-α and IL-6 in macrophages, indicating their potential as anti-inflammatory agents .

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through various mechanisms:

- Mechanisms of Action :

- Inhibition of the PI3K/AKT signaling pathway.

- Induction of caspase-dependent apoptosis.

- Case Study : A study reported that similar compounds significantly inhibited the growth of neuroblastoma cells by activating apoptotic pathways .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Neuroblastoma | 10 |

| Colon Cancer | 15 |

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

- Antioxidant Activity : The compound exhibits antioxidant properties, scavenging free radicals effectively. This is crucial for mitigating oxidative stress-related diseases .

- Synergistic Effects : When used in combination with other antibiotics, this compound has shown enhanced efficacy against multidrug-resistant strains, highlighting its potential as an adjuvant in therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.